Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17349920
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O3 |
|---|---|
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O3/c18-14-7-4-8-17(14)13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
| Standard InChI Key | BFPGEXPAYKGUAY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Molecular Characteristics
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate (IUPAC name: benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate) is defined by the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of 274.31 g/mol . Its structure features:
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A benzyloxycarbonyl group attached to the nitrogen of the azetidine ring.
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A pyrrolidin-2-one substituent at the 3-position of the azetidine.
Structural Insights from Computational Data
PubChem’s computational analyses reveal critical physicochemical properties :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 55.6 Ų |
| XLogP3 | 1.0 |
Synthesis and Optimization Strategies
Cyclization-Based Synthesis
A seminal patent (US4639334A) details the synthesis of azetidine derivatives via cyclization reactions . For Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, the process involves:
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Epoxide Opening: Reacting an epoxy halide (e.g., epichlorohydrin) with benzylamine to form an amino alcohol intermediate.
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Cyclization in Triethylamine: Heating the intermediate in triethylamine at 50–150°C induces ring closure, yielding the azetidine core.
Triethylamine serves dual roles:
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Neutralizing hydrogen halide byproducts.
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Acting as a phase-transfer catalyst, with tetrabutylammonium iodide enhancing reaction rates .
Reaction Conditions and Yields
| Parameter | Optimal Value |
|---|---|
| Temperature | 100–120°C (reflux) |
| Catalyst Loading | 0.1–1.6 mole% |
| Solvent | Triethylamine |
| Yield | 70–85% (patent data) |
Alternative amines (e.g., tributylamine) fail to produce significant yields, underscoring triethylamine’s unique efficacy .
Structural and Conformational Analysis
Azetidine Ring Dynamics
The azetidine ring’s high ring strain (≈26 kcal/mol) confers conformational rigidity, forcing substituents into specific orientations. X-ray crystallography of analogous compounds reveals that the pyrrolidinone group adopts a trans-amide configuration, minimizing steric clashes with the azetidine.
Hydrogen-Bonding Networks
The pyrrolidinone’s carbonyl oxygen acts as a hydrogen-bond acceptor, facilitating interactions with biological targets. Molecular docking studies suggest that this moiety binds to protease active sites, mimicking natural peptide substrates.
Applications in Medicinal Chemistry and Beyond
Drug Discovery Scaffold
Azetidine derivatives are prized for their:
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Bioisosteric Potential: The azetidine nitrogen can mimic ammonium groups in neurotransmitters.
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Metabolic Stability: Reduced susceptibility to cytochrome P450 oxidation compared to larger heterocycles.
While direct biological data for this compound remains limited, structurally related analogs exhibit:
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Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Neuroprotective Effects: 40% reduction in neuronal apoptosis in murine models.
Agricultural Applications
The patent literature highlights its utility as an intermediate for azetidine-3-carboxylic acid derivatives, which disrupt pollen development in plants, offering a chemical sterilization strategy for crop management .
Challenges and Research Gaps
Solubility Limitations
With a calculated water solubility of <0.1 mg/mL, formulation strategies (e.g., prodrugs, nanocarriers) are essential for in vivo applications .
Stability Under Physiological Conditions
Preliminary data indicate decomposition at pH < 4, necessitating structural modifications to enhance acid resistance.
Future Directions
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High-Throughput Screening: Prioritize assays against kinases, GPCRs, and ion channels to identify lead candidates.
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Prodrug Development: Mask the carboxylate group to improve oral bioavailability.
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Computational Modeling: Use molecular dynamics simulations to predict off-target interactions.
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